Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with the molecular formula C₂₁H₂₆ClNO₃ and a molecular weight of 375.9 g/mol. This compound features a benzyl group linked to a benzoate moiety through an ethoxy chain that incorporates a piperidine ring. It is classified as an irritant and is typically used in research settings due to its biological activity and potential applications in medicinal chemistry .
The compound exhibits significant biological activity, primarily as an inhibitor of enzymes involved in ester hydrolysis. This property suggests potential applications in drug development, particularly in modulating metabolic pathways that involve ester compounds. Its specific interactions with biological targets may also indicate broader pharmacological effects, warranting further investigation .
Synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:
These methods may vary based on specific laboratory protocols and desired yields .
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several applications:
Interaction studies involving Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride focus on its inhibitory effects on esterases and hydrolases. These studies help elucidate its mechanism of action and potential side effects when used in pharmacological contexts. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications .
Several compounds share structural or functional similarities with Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl benzoate | Simple benzoate structure | Commonly used as a fragrance and solvent |
4-Piperidinol | Contains a piperidine ring | Acts as a precursor for various pharmaceuticals |
Ethyl 4-(piperidin-4-yl)benzoate | Similar ethoxy linkage | Exhibits different pharmacological profiles |
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific enzyme inhibition properties, which are not present in all similar compounds. Its combination of structural features allows for targeted biological activity that may not be replicated by simpler analogs .
The development of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride emerged from the broader field of synthetic organic chemistry focused on creating compounds that incorporate both aromatic ester functionalities and nitrogen-containing heterocycles. The synthesis and characterization of this compound represents part of the systematic exploration of piperidine-containing molecules that began gaining prominence in organic chemistry during the late 20th century. Research into compounds containing piperidine rings has been driven by their prevalence in natural products and their utility as synthetic intermediates in pharmaceutical and materials chemistry.
The specific structural arrangement found in Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, featuring a 4-piperidinyl substituent connected through an ethoxy linkage to a benzoate ester, reflects sophisticated synthetic methodology development. This particular substitution pattern allows for controlled spatial separation between the aromatic benzoate system and the basic nitrogen center of the piperidine ring, creating opportunities for selective chemical transformations and specific intermolecular interactions. The inclusion of the hydrochloride salt form enhances the compound's stability and handling properties, making it more suitable for various synthetic applications and storage conditions.
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride belongs to several important chemical classification categories that define its structural and functional characteristics. Primarily, this compound is classified as an aromatic ester due to the presence of the benzoate functionality, where the carboxylic acid group is esterified with a benzyl alcohol derivative. The compound simultaneously functions as a tertiary amine salt, specifically a piperidine hydrochloride, which significantly influences its chemical behavior and physical properties.
From a structural perspective, the compound represents a complex heterocyclic system incorporating both aromatic and saturated ring systems connected through flexible alkyl linkages. The piperidine ring contributes the heterocyclic nitrogen functionality, while the benzoate portion provides the aromatic ester characteristics. The ethoxy spacer group serves as a critical structural element that modulates the electronic and steric interactions between the two major functional domains of the molecule.
The classification as a hydrochloride salt is particularly significant for understanding the compound's properties and behavior. This salt formation occurs through protonation of the basic nitrogen atom in the piperidine ring, creating a positively charged ammonium center that forms an ionic bond with the chloride anion. This ionic character substantially affects the compound's solubility profile, crystalline properties, and reactivity patterns compared to the corresponding free base form.
The systematic identification and nomenclature of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves multiple registry systems and naming conventions that ensure unambiguous identification across different chemical databases and research contexts. These identification systems are essential for maintaining consistency in chemical literature and facilitating accurate communication among researchers working with this compound.
The Chemical Abstracts Service registry number 906744-18-1 serves as the primary unique identifier for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride in global chemical databases. This CAS number was assigned following the standard Chemical Abstracts Service registration process, which involves comprehensive structural verification and uniqueness confirmation within the CAS registry database. The assignment of this specific CAS number indicates that the compound has been formally recognized and catalogued within the international chemical information infrastructure.
The CAS registry system provides several advantages for compound identification, including permanent assignment that does not change regardless of nomenclature updates or alternative naming conventions. This stability ensures that CAS 906744-18-1 will consistently refer to Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride throughout its research and application history. Additionally, the CAS number facilitates efficient database searches and cross-referencing across multiple chemical information systems, enabling researchers to locate relevant literature and supplier information quickly and accurately.
The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming rules that generate the official chemical name for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride. According to IUPAC conventions, the systematic name reflects the compound's structural hierarchy, beginning with the principal functional group and incorporating all substituents according to established priority rules.
The IUPAC name construction begins with identification of the benzoate ester as the principal functional group, establishing the benzoic acid derivative as the parent structure. The 4-ethoxy substitution on the benzene ring is then incorporated, followed by the description of the ethoxy substituent that carries the piperidinyl group. The systematic name must also account for the specific position of substitution on the piperidine ring, designated as the 4-position, and the salt formation with hydrochloric acid.
The complete IUPAC systematic name ensures that the molecular structure can be unambiguously reconstructed from the name alone, providing a standardized approach to chemical communication that transcends language barriers and regional naming preferences. This systematic approach is particularly valuable for complex molecules like Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, where multiple functional groups and substitution patterns must be clearly specified.
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is known by several alternative names and synonyms that reflect different approaches to chemical nomenclature and varying levels of systematic detail. These alternative designations include variations in the order of substituent description, different conventions for indicating the salt formation, and simplified names used in commercial or research contexts.
Common alternative names include "Benzyl 4-[2-(piperidin-4-yl)ethoxy]benzoate hydrochloride," which represents a slight variation in the systematic description of the piperidine substituent. This naming variation maintains the same structural meaning while using a different convention for indicating the attachment point on the piperidine ring. Such variations are common in chemical literature and databases, reflecting the evolution of nomenclature practices and different institutional preferences.
Additional synonyms may include trade names or research codes assigned by various suppliers and research institutions. The Molecular Design Limited number MFCD13560634 serves as another important identifier for this compound in certain chemical databases and supply chain systems. These alternative identifiers complement the primary CAS number and IUPAC name, providing multiple pathways for compound identification and ensuring comprehensive coverage in literature searches and database queries.
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride occupies a significant position in synthetic organic chemistry due to its unique combination of functional groups and structural features that enable diverse chemical transformations and applications. The compound serves as a versatile synthetic intermediate that can participate in numerous reaction pathways, making it valuable for the construction of more complex molecular architectures.
The structural design of this compound incorporates several reactive sites that can be selectively modified under appropriate reaction conditions. The benzoate ester functionality provides opportunities for hydrolysis, transesterification, and reduction reactions, while the piperidine nitrogen center can participate in alkylation, acylation, and coordination chemistry. The ethoxy linker offers additional possibilities for functional group transformations and serves as a flexible spacer that can influence the conformational behavior of the entire molecule.
Functional Group | Reactive Sites | Potential Transformations |
---|---|---|
Benzoate Ester | Carbonyl Carbon | Hydrolysis, Reduction, Nucleophilic Attack |
Piperidine Nitrogen | Nitrogen Center | Alkylation, Acylation, Coordination |
Ethoxy Linker | Alpha Carbon | Oxidation, Substitution |
Aromatic Benzyl | Benzylic Position | Oxidation, Radical Reactions |
The compound's utility in synthetic chemistry extends beyond its role as a simple intermediate, as its specific structural arrangement provides unique opportunities for studying structure-activity relationships and developing new synthetic methodologies. The combination of aromatic and aliphatic components, along with the heterocyclic nitrogen functionality, creates a molecular scaffold that can serve as a platform for exploring various chemical and biological properties. Research applications include its use in the synthesis of pharmaceutical intermediates, materials science applications, and as a model compound for developing new synthetic strategies that involve similar structural motifs.